5-endo-(Ethoxycarbonyl)endothall anhydride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-endo-(Ethoxycarbonyl)endothall anhydride typically involves the reaction of endothall with ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-endo-(Ethoxycarbonyl)endothall anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-endo-(Ethoxycarbonyl)endothall anhydride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-endo-(Ethoxycarbonyl)endothall anhydride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved include inhibition of enzyme activity and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Endothall: The parent compound of 5-endo-(Ethoxycarbonyl)endothall anhydride.
Ethyl Chloroformate: A reagent used in the synthesis of the compound.
Other Anhydrides: Compounds with similar anhydride functional groups.
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its ethoxycarbonyl group imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
127311-88-0 |
---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
ethyl (1R,2S,6R,7S,8R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decane-8-carboxylate |
InChI |
InChI=1S/C11H12O6/c1-2-15-9(12)4-3-5-6-7(8(4)16-5)11(14)17-10(6)13/h4-8H,2-3H2,1H3/t4-,5-,6-,7-,8+/m1/s1 |
InChI Key |
ZIYLSFYPPOEDQP-PVFLNQBWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)C(=O)OC3=O |
Canonical SMILES |
CCOC(=O)C1CC2C3C(C1O2)C(=O)OC3=O |
Origin of Product |
United States |
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